
1-Benzyl-3-(2-iodoethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-(2-iodoethyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility
Métodos De Preparación
The synthesis of 1-Benzyl-3-(2-iodoethyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 1-benzylpyrrolidine with an iodoethylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-Benzyl-3-(2-iodoethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Substitution: The iodoethyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols, amines, or alcohols to form new derivatives.
Coupling Reactions: The benzyl group can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Benzyl-3-(2-iodoethyl)pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.
Biological Studies: It serves as a probe in biological studies to investigate the role of pyrrolidine derivatives in cellular processes and enzyme interactions.
Chemical Synthesis: The compound is utilized in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-(2-iodoethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The benzyl group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes. The iodoethyl group can participate in halogen bonding and other non-covalent interactions with target proteins, influencing their activity. The pyrrolidine ring provides structural rigidity and contributes to the overall binding affinity and selectivity of the compound.
Comparación Con Compuestos Similares
1-Benzyl-3-(2-iodoethyl)pyrrolidine can be compared with other similar compounds, such as:
1-Benzyl-3-(2-chloroethyl)pyrrolidine: This compound has a chloroethyl group instead of an iodoethyl group, which affects its reactivity and biological activity.
1-Benzyl-3-(2-bromoethyl)pyrrolidine:
1-Benzyl-3-(2-fluoroethyl)pyrrolidine: The fluoroethyl group imparts different electronic properties and influences the compound’s interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C13H18IN |
|---|---|
Peso molecular |
315.19 g/mol |
Nombre IUPAC |
1-benzyl-3-(2-iodoethyl)pyrrolidine |
InChI |
InChI=1S/C13H18IN/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
Clave InChI |
RDNGYZZPFHTMLG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1CCI)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



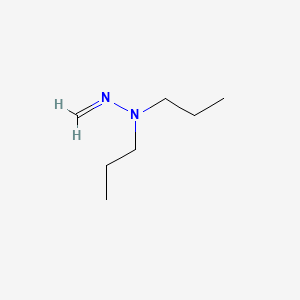

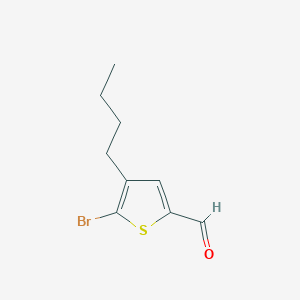
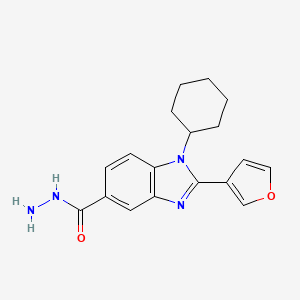
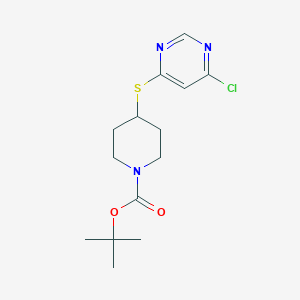
![2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13962467.png)
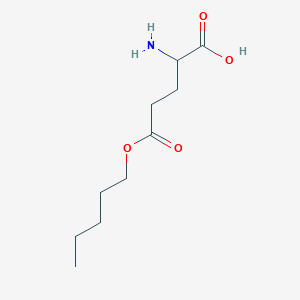
![2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13962479.png)


![8H-Indeno[4,5-B]furan](/img/structure/B13962490.png)

![2-Methoxy-4-(6-(4-methoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13962512.png)
